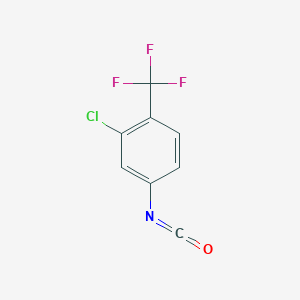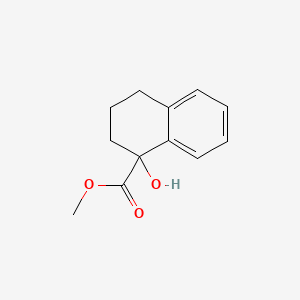
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) is an organic compound with the molecular formula C6H16N2O2. It is known for its unique structure, which includes two hydroxyl groups and two amino groups attached to a butane backbone. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) can be synthesized through several methods. One common route involves the reaction of 2,3-dimethyl-2,3-dinitrobutane with reducing agents to form the desired product. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the successful conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity and function. These interactions can affect various biochemical processes, making the compound useful in research and development.
類似化合物との比較
Similar Compounds
Similar compounds to N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) include:
- 2,3-dimethyl-2,3-dihydroxybutane
- 2,3-dimethyl-2,3-diaminobutane
- 2,3-dimethyl-2,3-dinitrobutane
Uniqueness
What sets N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) apart from these similar compounds is the presence of both hydroxyl and amino groups, which provide unique reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in various synthetic processes.
特性
分子式 |
C6H16N2O2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
3-N,3-N-dihydroxy-2,3-dimethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2O2/c1-5(2,7)6(3,4)8(9)10/h9-10H,7H2,1-4H3 |
InChIキー |
BVLVXLHSQNHWKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(C)N(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8594504.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)




![1-Benzyl-4-[(2-methylphenyl)methyl]-1H-imidazole](/img/structure/B8594558.png)





![Benzeneacetic acid, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B8594606.png)
